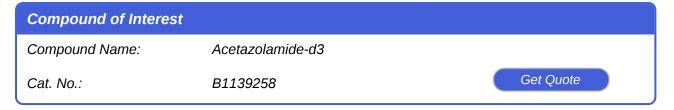


## A Technical Guide to the Theoretical and Experimental Mass of Acetazolamide-d3

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical and experimental mass of **Acetazolamide-d3**, a deuterated isotopologue of the carbonic anhydrase inhibitor, Acetazolamide. This document details the calculated theoretical mass and the experimentally determined mass obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it outlines a typical experimental protocol for the quantification of Acetazolamide, for which **Acetazolamide-d3** serves as an invaluable internal standard.

### **Core Data Presentation**

The quantitative data regarding the mass of Acetazolamide and its deuterated analog are summarized in the tables below for clear comparison.

Table 1: Theoretical Mass of Acetazolamide-d3

Property	Value
Chemical Formula	C4H3D3N4O3S2
Exact Mass	225.0070 Da
Molecular Weight	225.26 g/mol



Table 2: Experimental Mass Data for Acetazolamide and **Acetazolamide-d3** from LC-MS/MS Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
Acetazolamide	220.9	83.3	Negative
Acetazolamide-d3	224.0 (inferred)	Not specified in snippets	Positive

Note: The experimental precursor ion m/z for **Acetazolamide-d3** is inferred by adding the mass of three deuterium atoms to the precursor ion of Acetazolamide and accounting for the charge. Specific product ions for **Acetazolamide-d3** were not detailed in the provided search results but would be determined during method development.

### **Experimental Protocols**

The determination of the experimental mass and the use of **Acetazolamide-d3** as an internal standard are typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a detailed methodology based on established protocols for the analysis of Acetazolamide in biological matrices.[1][2][3]

### Sample Preparation: Solid Phase Extraction (SPE)

A robust sample preparation is crucial for accurate and reproducible results in LC-MS/MS analysis.

- Objective: To extract Acetazolamide and the internal standard (Acetazolamide-d3) from a biological matrix (e.g., human plasma) and remove interfering substances.
- Procedure:
  - $\circ$  To 100 μL of plasma sample, add 100 μL of the internal standard solution (**Acetazolamide-d3** in a suitable solvent like methanol).
  - The plasma mixture is then subjected to protein precipitation by adding a solvent like acetonitrile.



- The mixture is vortexed for 1 minute and then centrifuged at high speed (e.g., 16,000 x g)
   for 10 minutes to pellet the precipitated proteins.
- The resulting supernatant is carefully transferred for injection into the LC-MS/MS system.

### **Liquid Chromatography (LC) Separation**

- Objective: To chromatographically separate the analyte of interest from other components in the sample extract before introduction to the mass spectrometer.
- Typical LC Parameters:
  - Column: A C18 reversed-phase column (e.g., Hypurity advance, 50x4.6 mm, 5 μm) is commonly used.[1]
  - Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A common composition is a 30:70 (v/v) mixture of 0.1% formic acid and acetonitrile.[1]
  - Flow Rate: A flow rate of 0.80 mL/min is often employed.[1]
  - Injection Volume: A small volume, typically 5 μL, of the prepared sample supernatant is injected.

### Tandem Mass Spectrometry (MS/MS) Detection

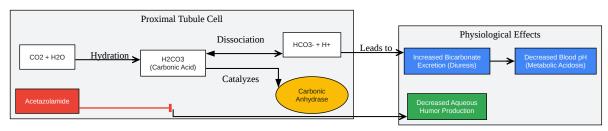
- Objective: To specifically detect and quantify Acetazolamide and Acetazolamide-d3 based on their unique mass-to-charge ratios (m/z) of the precursor and product ions.
- Typical MS/MS Parameters:
  - Ionization Source: Electrospray Ionization (ESI) is a common technique for this type of analysis, and can be operated in either positive or negative ion mode.[2] For Acetazolamide, negative ion mode has shown high ion intensities.[4]
  - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific transition from a precursor ion to a product ion.



- Ion Transitions:
  - Acetazolamide: m/z 220.9 (precursor ion) → m/z 83.3 (product ion).[2]
  - Acetazolamide-d3: The precursor ion would be approximately m/z 224.0. The specific product ion would be determined during method development by infusing a standard solution of Acetazolamide-d3 into the mass spectrometer.

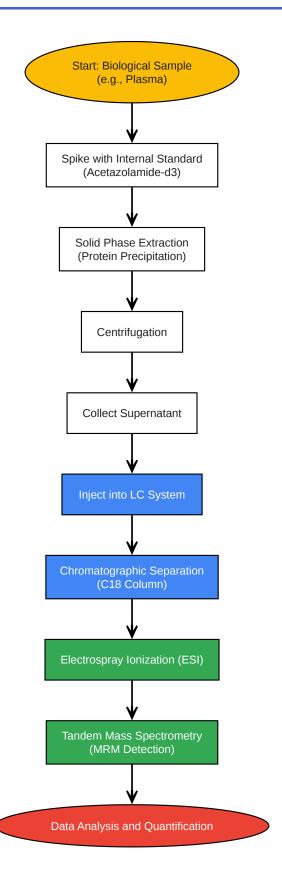
# Mandatory Visualizations Signaling Pathway of Acetazolamide's Mechanism of Action





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